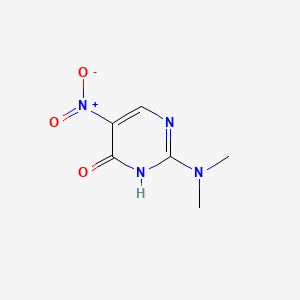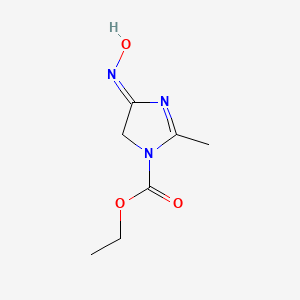
ALLOCHROSIDE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Allochroside is a compound derived from the Acanthophyllum species . It is a non-specific stimulant of immunogenesis and is also used for erythrocyte hemolysis and automatic leukocyte numbering . Allochroside is a mixture of four glycosides, including acanthophylloside A, B, C, and D .
Molecular Structure Analysis
The molecular structure of Allochroside is complex, with it being a mixture of four glycosides . The molecular formulas for acanthophylloside B, C, and D are C86H136O48, C92H146O53, and C86H136O49 respectively .Physical And Chemical Properties Analysis
Allochroside is a solid powder that dissolves in water with stable foam, but practically not in alcohol and chloroform . It is stored at temperatures between 2-8°C .Relevant Papers The paper titled “The Genus Allochrusa: A Comprehensive Review of Botany, Traditional Uses, Phytochemistry, and Biological Activities” provides a comprehensive review of the Allochroside and its biological activities .
Aplicaciones Científicas De Investigación
Collaborative Studies in Childhood Acute Lymphoblastic Leukemia : Research emphasizes the importance of collaborative studies in improving the understanding and treatment of acute lymphoblastic leukemia in children and adolescents. Advances in genomic analysis have led to improved treatment strategies for various subtypes of this leukemia (Pui et al., 2015).
Mitochondrial Genome Research : The mitochondrial genome (mtDNA) is essential in studying various diseases, aging, and chronic degenerative diseases. This research area spans clinical medicine, biochemistry, genetics, molecular cell biology, and more, highlighting the broad implications of mitochondrial studies (Crimi & Rigolio, 2008).
Soil Microbial Communities and Allelopathy : Studies on allelopathy, the chemical interaction between plants, highlight the role of soil microbial communities. These communities can significantly influence the concentration of allelopathic compounds and their effects on plant growth (Kaur et al., 2009).
Scientific Creativity : Scientific creativity is viewed as a form of constrained stochastic behavior, combining product, person, and process perspectives. This view supports modeling scientific creativity as a quasi-random combinatorial process (Simonton, 2003).
Chemical Master Equation in Cellular Systems : The chemical master equation is used to study cellular systems like viral replication and gene regulatory networks. A new approach for solving this equation involves a dynamical low-rank approximation, demonstrating the advancement in computational methods for studying complex biological systems (Jahnke & Huisinga, 2008).
Solvatochromism in Chemical and Biological Research : Solvatochromism is used to study local polarity in macrosystems and protein binding. This phenomenon involves complex interactions and dynamics, emphasizing the intricate nature of chemical-biological interactions (Marini et al., 2010).
Allelopathy in Weed Control : Allelopathy, the study of chemical interactions among plants and other organisms, is explored for its applications in weed and pest management. This research encompasses a range of disciplines and highlights the potential for developing new agricultural methods and products (Macias et al., 2007).
Genotyping with Low DNA Quantities : Research on genotyping methods using PCR with very low DNA quantities is vital for various applications, including forensic and ecological studies. The development of reliable genotyping procedures for such samples is crucial for accurate genetic analysis (Taberlet et al., 1996).
Real-time Quantitative PCR in Gene Quantification : Real-time quantitative PCR has become mainstream in experimental genomics. Its applications include measuring mRNA expression levels, DNA copy number, and viral titers, demonstrating its versatility in genetic analysis (Ginzinger, 2002).
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway of ALLOCHROSIDE involves the condensation of two molecules of 2,3-dihydroxybenzoic acid with one molecule of L-alanine. The reaction is catalyzed by a specific enzyme, which is not commercially available. Therefore, the synthesis of ALLOCHROSIDE requires the use of chemical synthesis techniques.", "Starting Materials": ["2,3-dihydroxybenzoic acid", "L-alanine", "coupling reagents (e.g. EDC, DCC)"], "Reaction": ["1. Activation of 2,3-dihydroxybenzoic acid with a coupling reagent (e.g. EDC, DCC)", "2. Addition of L-alanine to the activated 2,3-dihydroxybenzoic acid", "3. Removal of the protecting groups, if necessary", "4. Purification of the product by column chromatography or recrystallization"] } | |
Número CAS |
141489-39-6 |
Nombre del producto |
ALLOCHROSIDE |
Fórmula molecular |
C16H16N2O5S |
Peso molecular |
0 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






